3-(Chloromethyl)-5-methylpyridazine hydrochloride
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Overview
Description
“3-(Chloromethyl)-5-methylpyridine hydrochloride” is a chemical compound with the molecular formula C7H9Cl2N . It is also known by other names such as “3-Picolyl chloride hydrochloride” and has a CAS registry number of 6959-48-4 . It is used as an intermediate in the synthesis of Rupatadine .
Synthesis Analysis
The synthesis of “3-(Chloromethyl)-5-methylpyridine hydrochloride” involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate. The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate. This compound is reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of “3-(Chloromethyl)-5-methylpyridine hydrochloride” consists of a pyridine ring with a chloromethyl group at the 3rd position and a methyl group at the 5th position . The average mass of the molecule is 178.059 Da and the monoisotopic mass is 177.011200 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(Chloromethyl)-5-methylpyridine hydrochloride” include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and several other properties .Scientific Research Applications
Acid-Catalysed Rearrangements
6-Alkoxy-5,6-dihydro-4H-1,2-oxazines, when reacted with chloro oximes and enol ethers, can be rearranged to various compounds in the presence of methanolic HCl or aqueous alcoholic HCl. This process includes conversion into 3-alkoxypyridine 1-oxides or 2-chloromethyl-3-hydroxypyridine hydrochloride, indicating versatile applications in chemical synthesis (Gilchrist, Iskander, & Yagoub, 1985).
Synthesis of Important Intermediates
The synthesis of 3-chloro-5-methylpyridazine, an important intermediate in pesticides and antiviral drugs, is achieved through a multi-step process starting from citraconic anhydride. This synthesis involves chlorination, substitution, and oxidation reactions, demonstrating its significance in pharmaceutical and agricultural industries (Zhao Chun-shen, 2009).
Corrosion Inhibition
Pyridazine compounds, including derivatives of 3-(Chloromethyl)-5-methylpyridazine HCl, have been studied for their corrosion inhibition properties. These compounds effectively inhibit the corrosion of steel in acidic environments, making them valuable in materials science and engineering (Bouklah et al., 2006).
Separation and Purification of Chemical Compounds
Studies have focused on the separation and purification of photochlorinated products of 3-methylpyridine, including 2-chloro-5-trichloromethylpyridine. Techniques like extraction, distillation, and chromatography are employed, indicating the compound's relevance in chemical processing and analysis (Su Li, 2005).
Photo-induced Methylation
Research in photochemistry has explored the photo-induced methylation of Pyridazines, including derivatives of 3-(Chloromethyl)-5-methylpyridazine. This work highlights the potential applications in synthetic organic chemistry and the study of photochemical reactions (Tsuchiya, Arai, & Igeta, 1972).
Safety and Hazards
Properties
IUPAC Name |
3-(chloromethyl)-5-methylpyridazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-5-2-6(3-7)9-8-4-5;/h2,4H,3H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXFTJYBIQPXEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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